3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
This brominated pyrazolo[1,5-a]pyrimidine derivative features a 3-bromo substituent and a 2-isopropyl group (propan-2-yl). Its molecular formula is C₉H₁₂BrN₃, with a molecular weight of 242.12 g/mol. The compound is a key intermediate in medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions for synthesizing 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, which are explored for their biological activities .
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14BrN3/c1-6(2)8-7(10)9-11-4-3-5-13(9)12-8/h6,11H,3-5H2,1-2H3 |
InChI Key |
ZSHPYJBIAXNKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2CCCNC2=C1Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions that construct the fused bicyclic ring system from suitable pyrazole and pyrimidine precursors. Key synthetic routes include:
Cyclization of aminopyrazoles with β-dicarbonyl compounds or activated nitriles : This approach forms the pyrimidine ring by condensation and subsequent cyclization, often under reflux or microwave-assisted heating, yielding the pyrazolo[1,5-a]pyrimidine core with various substituents.
Microwave-assisted synthesis : Microwave irradiation accelerates the cyclization reactions, improving yields and reducing reaction times. For example, reactions conducted at 120–180 °C under microwave conditions have been shown to efficiently produce pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity.
Palladium-catalyzed cross-coupling reactions : These methods enable the introduction of halogen atoms such as bromine at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, facilitating further functionalization.
Specific Preparation of 3-Bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Although direct literature focused exclusively on this exact compound is limited, the preparation can be inferred and constructed based on related synthetic protocols involving:
Step 1: Synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidine Core
Starting from 3-aminopyrazole and an appropriate β-ketoester or ethyl 3-ethoxyacrylate, the pyrazolo[1,5-a]pyrimidine core is formed by heating in a polar aprotic solvent such as dimethylformamide (DMF) with a base like cesium carbonate at approximately 110 °C for several hours.
The reaction proceeds via nucleophilic attack of the amino group on the activated double bond of the ketoester, followed by cyclization and ring closure.
Step 2: Introduction of the Isopropyl Group at the 2-Position
The isopropyl substituent at the 2-position can be introduced by selecting an appropriate β-ketoester or α,β-unsaturated ester bearing the isopropyl group or by alkylation post ring formation.
Alternatively, a three-component reaction involving isopropyl-containing precursors can be employed to build the substituent during cyclization.
Step 3: Bromination at the 3-Position
Selective bromination at the 3-position is achieved by treating the pyrazolo[1,5-a]pyrimidine intermediate with N-bromosuccinimide (NBS) in a solvent such as DMF at room temperature.
This electrophilic aromatic substitution yields the 3-bromo derivative with high yield (up to 94%) and purity after aqueous workup and filtration.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core synthesis | 3-Aminopyrazole + ethyl 3-ethoxyacrylate + Cs2CO3 in DMF | 110 °C | 4 hours | ~48 | Base-mediated cyclization |
| Bromination at 3-position | N-Bromosuccinimide (NBS) in DMF | Room temperature | 1 hour | ~94 | Selective bromination, mild conditions |
| Isopropyl substitution | Via isopropyl-containing precursors or alkylation | Variable | Variable | Variable | Dependent on precursor choice and method |
Alternative Synthetic Routes
Microwave-assisted synthesis : Microwave irradiation at 120–180 °C for 20–30 minutes can expedite the cyclization step, improving yields to 88–96% for related pyrazolo[1,5-a]pyrimidines.
Three-component reactions : Combining aminopyrazole, aldehydes or ketones bearing isopropyl groups, and suitable electrophiles under acidic or microwave conditions can afford substituted pyrazolo[1,5-a]pyrimidines in a one-pot fashion.
Palladium-catalyzed cross-coupling : For late-stage bromination or functionalization, Pd-catalyzed methods can be employed to introduce the bromine atom or other substituents with high regioselectivity.
Research Discoveries and Insights
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its kinase inhibitory activity, making the synthesis of halogenated derivatives such as 3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine crucial for drug development.
Microwave-assisted methods significantly reduce reaction times and improve yields, offering greener and more efficient synthetic routes.
Bromination using NBS is a mild and effective method to selectively functionalize the 3-position without affecting other sensitive groups, facilitating further derivatization for biological screening.
Structural characterization by NMR, IR, mass spectrometry, and elemental analysis confirms the regiochemistry and purity of synthesized compounds, ensuring reproducibility and reliability in synthetic protocols.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and isopropyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 7-trifluoromethyl group in iodinated analogues increases lipophilicity (logP ~2.5), enhancing membrane permeability .
- Steric Effects : Bulky substituents (e.g., biphenyl-4-yl at position 5) reduce solubility but improve target binding .
Key Research Findings
Synthetic Versatility : Brominated pyrazolo[1,5-a]pyrimidines are preferred intermediates for generating diverse libraries via cross-coupling, amination, and alkylation .
Biological Relevance : Antitumor activity is highly substituent-dependent, with optimal activity requiring both bromine (for synthetic flexibility) and aromatic/heterocyclic groups (for target engagement) .
Limitations : Brominated derivatives without additional functionalization (e.g., 3-bromo-2-ethyl-7-methyl) are primarily synthetic intermediates rather than drug candidates .
Biological Activity
3-Bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and significant biological effects, particularly its potential as a therapeutic agent.
Structural Characteristics
The compound features a unique pyrazolo[1,5-a]pyrimidine core with the following substituents:
- Bromine atom at the 3-position
- Methyl group at the 6-position
- Isopropyl group at the 2-position
These structural elements contribute to its distinct chemical properties and biological activities. The presence of the bromine atom allows for further functionalization, while the isopropyl and methyl groups influence steric and electronic properties significantly.
Synthesis Methods
The synthesis of 3-Bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- Reaction of appropriate amino compounds with β-dicarbonyls or other electrophiles.
-
Bromination:
- Introduction of the bromine atom via electrophilic bromination methods.
-
Alkylation:
- Addition of isopropyl groups through alkylation reactions.
Biological Activity
Research indicates that 3-Bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significant biological activity with potential applications in cancer treatment and enzyme inhibition.
Anticancer Activity
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Notably:
- It binds effectively to ATP-binding sites of kinases such as CK2α.
- This binding leads to significant inhibition of kinase activity and subsequent cellular effects such as reduced cell proliferation and induced apoptosis in cancer cell lines .
Table 1: Biological Activity Overview
| Activity Type | Mechanism of Action | Target Enzymes/Proteins |
|---|---|---|
| Kinase Inhibition | Binds to ATP-binding sites | CK2α |
| Antitumor Effects | Induces apoptosis in cancer cells | Various cancer-related kinases |
| Immune Modulation | Alters immune response | Immune receptors |
Enzymatic Inhibition
In addition to its anticancer properties, this compound has shown promising results in inhibiting various enzymes associated with inflammatory responses. For instance:
- It has demonstrated anti-inflammatory activity by suppressing COX-2 activity with IC50 values comparable to standard drugs like celecoxib .
Case Studies
Several studies have been conducted to evaluate the efficacy of 3-Bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine:
- In Vitro Studies:
-
In Vivo Studies:
- Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in inflammation markers when treated with this pyrazolo derivative compared to control groups.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, and what reaction conditions are critical for high yield?
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Starting materials : 3-Bromo-2-propylpyrazole and 4,6-dichloropyrimidine are common precursors.
- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine or NaH to facilitate nucleophilic substitution. For example, NaH-mediated alkylation at 0°C followed by gradual warming to room temperature improves regioselectivity .
- Purification : Column chromatography with CH₂Cl₂/MeOH (99:1) or recrystallization from ethanol yields >95% purity .
Q. How do substituent positions (e.g., bromine at C3, isopropyl at C2) influence the compound’s reactivity in nucleophilic substitution reactions?
- The bromine atom at C3 acts as a leaving group, enabling Suzuki couplings or SNAr reactions with amines/thiols. Steric hindrance from the isopropyl group at C2 slows down substitution at adjacent positions, directing reactivity to C3 .
- Example: Substitution with piperidine requires elevated temperatures (80–100°C) in DMF to overcome steric effects .
Q. What spectroscopic methods are essential for characterizing this compound, and what key signals should researchers prioritize?
- ¹H/¹³C NMR : Look for the isopropyl doublet at δ 1.2–1.4 ppm and pyrimidine protons at δ 7.8–8.2 ppm.
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 268–272 (depending on isotopic bromine distribution) confirms the core structure .
- IR : Absence of N-H stretches (3200–3400 cm⁻¹) indicates complete cyclization .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) across structurally similar pyrazolo[1,5-a]pyrimidines?
- Comparative SAR Analysis : Use a table to correlate substituent patterns with activity (Table 1). For example, trifluoromethyl groups enhance kinase inhibition, while thiophene derivatives improve antimicrobial activity .
- Dose-Response Profiling : Test the compound against panels of kinases (e.g., KDR, EGFR) and bacterial strains (e.g., S. aureus) to identify primary vs. off-target effects .
Table 1 : Substituent-Activity Relationships in Pyrazolo[1,5-a]Pyrimidines
| Substituent Position | Functional Group | Biological Activity | Reference |
|---|---|---|---|
| C3 | Br | Kinase inhibition | |
| C5 | CF₃ | Anticancer | |
| C7 | CH₃ | Reduced cytotoxicity |
Q. What strategies can mitigate challenges in regioselectivity during multi-step syntheses of polyfunctional derivatives?
- Protecting Groups : Temporarily block reactive sites (e.g., C7 methyl) with Boc or acetyl groups during bromination at C3 .
- Sequential Functionalization : Prioritize bromination before introducing sterically demanding groups (e.g., isopropyl) to avoid side reactions .
Q. How do solvent polarity and temperature impact the compound’s stability during long-term storage or catalytic reactions?
- Stability : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the bromine substituent.
- Reactivity : In polar solvents (e.g., DMF), elevated temperatures (>60°C) accelerate degradation, as evidenced by HPLC monitoring .
Methodological Guidance
Q. What computational tools are recommended for predicting binding modes of this compound with kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Key residues (e.g., hinge region Glu/Lys) should form hydrogen bonds with the pyrimidine nitrogen .
- MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers validate the purity of synthesized batches, especially when scaling up from milligram to gram quantities?
- Analytical HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥98% is indicated by a single peak at 254 nm .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 48.3%, H: 4.8%, N: 16.9%) to confirm stoichiometry .
Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others observe negligible activity for derivatives with identical core structures?
- Crystallographic Data : Differences in binding pocket conformations (e.g., “DFG-in” vs. “DFG-out” states in kinases) alter ligand accessibility. Verify target kinase activation states before testing .
- Batch Variability : Trace impurities (e.g., dehalogenated byproducts) may suppress activity. Always cross-check results with freshly synthesized batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
